3,5-Diiodo-alpha-methyl-DL-tyrosine
Overview
Description
3,5-Diiodo-alpha-methyl-DL-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenol ring and an alpha-methyl group attached to the amino acid backbone
Mechanism of Action
Target of Action
3,5-Diiodo-alpha-methyltyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha and the cAMP-dependent protein kinase catalytic subunit alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and metabolism .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes
Biochemical Pathways
3,5-Diiodo-alpha-methyltyrosine is involved in the Thyroid Hormone Synthesis metabolic pathway . In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . These hormones play a critical role in differentiation, growth, and metabolism .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
3,5-Diiodo-alpha-methyltyrosine has been shown to have an impact on energy metabolism. In rodent models, it rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . .
Action Environment
The action, efficacy, and stability of 3,5-Diiodo-alpha-methyltyrosine can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect its activity . More research is needed to understand how these and other environmental factors influence the action of 3,5-Diiodo-alpha-methyltyrosine.
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-alpha-methyltyrosine plays a role in biochemical reactions, particularly in the synthesis of thyroid hormones . It is a product from the iodination of monoiodotyrosine . The compound interacts with various enzymes and proteins, influencing their function and contributing to various biochemical processes .
Cellular Effects
The effects of 3,5-Diiodo-alpha-methyltyrosine on cells are largely tied to its role in thyroid hormone synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in rodent models, it has been shown to rapidly increase resting metabolic rate .
Molecular Mechanism
The molecular mechanism of 3,5-Diiodo-alpha-methyltyrosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that 3,5-Diiodo-alpha-methyltyrosine mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Diiodo-alpha-methyltyrosine can change over time. For instance, in rodent models, exogenously administered 3,5-Diiodo-alpha-methyltyrosine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-alpha-methyltyrosine vary with different dosages in animal models. For instance, administration of 3,5-Diiodo-alpha-methyltyrosine to chow-fed rats aged 3–6 months significantly reduces body mass and improves glucose tolerance .
Metabolic Pathways
3,5-Diiodo-alpha-methyltyrosine is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-alpha-methyl-DL-tyrosine typically involves the iodination of alpha-methyltyrosine. One common method includes the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free grinding conditions with a catalytic amount of acetic acid . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-alpha-methyl-DL-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to alpha-methyltyrosine.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alpha-methyltyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-alpha-methyl-DL-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in enzyme modulation and as a potential marker for certain biological processes.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Comparison with Similar Compounds
3,5-Diiodotyrosine: A precursor in the production of thyroid hormones.
3,5-Diiodo-L-thyronine: An endogenous metabolite of thyroid hormones with significant metabolic activities.
3-Iodothyronamine: Another thyroid hormone derivative with distinct biological effects.
Uniqueness: 3,5-Diiodo-alpha-methyl-DL-tyrosine is unique due to the presence of the alpha-methyl group, which can influence its biological activity and metabolic stability. This structural modification may enhance its potential as a therapeutic agent or research tool compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMIGZYZKLYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675853 | |
Record name | 3,5-Diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7434-77-7 | |
Record name | 3,5-Diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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